![molecular formula C8H16N2O3 B2638534 4-(4-Aminobutanoylamino)butanoic acid CAS No. 98998-63-1](/img/structure/B2638534.png)
4-(4-Aminobutanoylamino)butanoic acid
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Overview
Description
4-(4-Aminobutanoylamino)butanoic acid, commonly known as Lysine Betaine, is an amino acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an important building block in the synthesis of proteins and plays a crucial role in the metabolism of amino acids.
Mechanism of Action
The mechanism of action of Lysine Betaine is not fully understood. However, it is believed that Lysine Betaine acts as an osmoprotectant, protecting cells from osmotic stress. It has also been suggested that Lysine Betaine may have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Lysine Betaine has been shown to have various biochemical and physiological effects. In vitro studies have shown that Lysine Betaine can protect cells from osmotic stress and oxidative damage. In vivo studies have shown that Lysine Betaine can improve the growth and yield of crops under salt stress conditions. Additionally, Lysine Betaine has been shown to enhance the nutritional value of food products.
Advantages and Limitations for Lab Experiments
One of the advantages of using Lysine Betaine in lab experiments is its ability to protect cells from osmotic stress, which can be useful in various types of experiments. However, one limitation of using Lysine Betaine is its potential interference with other compounds in the experiment, which may affect the results.
Future Directions
There are several future directions for the study of Lysine Betaine. One direction is the further investigation of its potential therapeutic effects in the treatment of various diseases. Another direction is the study of its potential applications in the field of agriculture, such as its ability to improve the growth and yield of crops under different stress conditions. Additionally, the development of new synthesis methods for Lysine Betaine may lead to the discovery of new applications for this compound.
Conclusion
In conclusion, 4-(4-Aminobutanoylamino)butanoic acid, or Lysine Betaine, is an amino acid derivative that has potential applications in various fields. Its ability to protect cells from osmotic stress and oxidative damage, as well as its potential therapeutic effects, make it an important compound for further study. With the development of new synthesis methods and the discovery of new applications, Lysine Betaine may prove to be a valuable tool in the scientific community.
Synthesis Methods
The synthesis of 4-(4-Aminobutanoylamino)butanoic acid involves the reaction of lysine with trimethylamine oxide (TMAO). This reaction results in the formation of Lysine Betaine, which can be further purified using various techniques such as crystallization, chromatography, and recrystallization. The purity of the compound can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
The potential applications of Lysine Betaine in various fields have been extensively studied. In the field of agriculture, Lysine Betaine has been shown to improve the growth and yield of crops under salt stress conditions. In the food industry, Lysine Betaine has been used as a food additive to enhance the nutritional value of food products. In the pharmaceutical industry, Lysine Betaine has been studied for its potential use in the treatment of various diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-(4-aminobutanoylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c9-5-1-3-7(11)10-6-2-4-8(12)13/h1-6,9H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFMZANOVDLMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NCCCC(=O)O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminobutanoylamino)butanoic acid |
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